

A Comparative Guide to the Experimental Data of (R)-(-)-2-Octanol

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For researchers, scientists, and drug development professionals, the selection of chiral compounds is a critical step in stereoselective synthesis. This guide provides a comprehensive cross-reference of experimental data for **(R)-(-)-2-Octanol**, a versatile chiral secondary alcohol. Objective comparisons with its enantiomer, (S)-(+)-2-Octanol, are presented, supported by experimental data and detailed methodologies for its synthesis and application.

Physicochemical Properties: A Tale of Two Enantiomers

(R)-(-)-2-Octanol and its mirror image, (S)-(+)-2-Octanol, share identical physical and chemical properties, with the notable exception of their interaction with plane-polarized light. This defining characteristic, known as optical activity, is a cornerstone of their utility in chiral chemistry. The table below summarizes key experimental data for both enantiomers.



Property	(R)-(-)-2-Octanol	(S)-(+)-2-Octanol
Specific Rotation ([α]D)	-9.5° (neat)[1]	+9.5° (neat)[2]
Boiling Point	175 °C[3][4]	175 °C[2]
Melting Point	-38 °C to -61.15 °C (estimate) [1][3][4][5]	Not specified, but expected to be identical to the (R)-enantiomer.
Density	0.820 g/mL at 20 °C[6][4]	0.822 g/mL at 25 °C[2]
Refractive Index (nD20)	1.426[1][3][6]	1.426[2]
CAS Number	5978-70-1[1][3]	6169-06-8[2]
Molecular Formula	C ₈ H ₁₈ O[3]	C ₈ H ₁₈ O
Molecular Weight	130.23 g/mol [1][7]	130.23 g/mol

Synthesis of Enantiopure (R)-(-)-2-Octanol: Experimental Protocol

The preparation of enantiomerically pure **(R)-(-)-2-Octanol** is commonly achieved through the enzymatic kinetic resolution of racemic 2-octanol. This method leverages the stereoselectivity of enzymes, such as lipase, to preferentially acylate one enantiomer, allowing for the separation of the unreacted enantiomer.

Experimental Protocol: Enzymatic Kinetic Resolution of Racemic 2-Octanol

Objective: To obtain enantiomerically enriched **(R)-(-)-2-Octanol** from a racemic mixture of 2-octanol.

Materials:

- Racemic 2-octanol
- Immobilized Lipase B from Candida antarctica (Novozym 435)



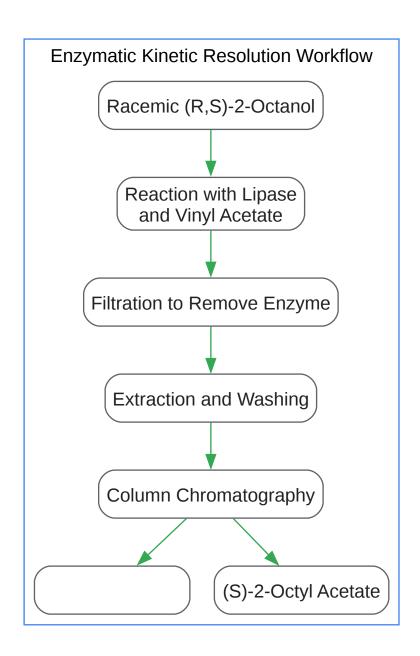
- Vinyl acetate (acyl donor)
- Anhydrous hexane (solvent)
- Sodium bicarbonate solution (saturated)
- Brine
- Anhydrous magnesium sulfate
- Silica gel for column chromatography
- Round-bottom flask
- · Magnetic stirrer and stir bar
- · Thermostatically controlled oil bath
- Separatory funnel
- Rotary evaporator

Procedure:

- To a solution of racemic 2-octanol (1 equivalent) in anhydrous hexane, add immobilized
 Candida antarctica lipase B (Novozym 435).
- Add vinyl acetate (0.5 equivalents) to the mixture. The use of a slight excess of the alcohol ensures that the acylation of the (S)-enantiomer proceeds to approximately 50% conversion.
- Stir the reaction mixture at a constant temperature (e.g., 30°C) and monitor the progress by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC).
- Once the reaction has reached approximately 50% conversion (indicated by the formation of (S)-2-octyl acetate and the consumption of half of the starting material), quench the reaction by filtering off the immobilized enzyme.
- Wash the filtered enzyme with fresh hexane to recover any adsorbed product.



- Transfer the filtrate to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize any acetic acid formed, followed by a wash with brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
- Purify the resulting mixture of **(R)-(-)-2-Octanol** and **(S)-2-octyl** acetate by flash column chromatography on silica gel to isolate the pure **(R)-(-)-2-Octanol**.



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Workflow for the synthesis of (R)-(-)-2-Octanol.

Application in Chiral Derivatization: Experimental Protocol

(R)-(-)-2-Octanol serves as a valuable chiral derivatizing agent, enabling the determination of the enantiomeric composition of other chiral molecules, such as amines and carboxylic acids, through techniques like NMR spectroscopy or chromatography. The reaction of a racemic analyte with an enantiomerically pure derivatizing agent produces a mixture of diastereomers, which exhibit distinct physical and spectral properties.

Experimental Protocol: Chiral Derivatization of a Racemic Amine

Objective: To determine the enantiomeric excess of a racemic primary amine using (R)-(-)-2-octyl chloroformate as a chiral derivatizing agent.

Materials:

- · Racemic primary amine
- (R)-(-)-2-Octanol
- Triphosgene
- Anhydrous toluene
- Pyridine
- Dichloromethane
- 1 M HCl solution
- · Saturated sodium bicarbonate solution
- Brine
- · Anhydrous sodium sulfate



- NMR tube
- Deuterated chloroform (CDCl₃)

Procedure:

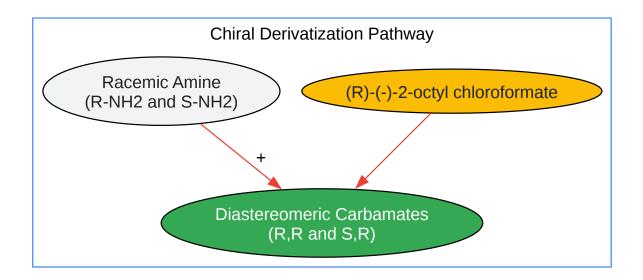
Part 1: Synthesis of (R)-(-)-2-octyl chloroformate

- In a flame-dried, three-necked flask under an inert atmosphere, dissolve triphosgene in anhydrous toluene.
- Cool the solution to 0°C and slowly add a solution of (R)-(-)-2-Octanol and pyridine in anhydrous toluene.
- Allow the reaction to warm to room temperature and stir overnight.
- Filter the reaction mixture to remove pyridinium hydrochloride and concentrate the filtrate under reduced pressure to obtain crude (R)-(-)-2-octyl chloroformate. This reagent is often used without further purification.

Part 2: Derivatization of the Racemic Amine

- Dissolve the racemic primary amine in dichloromethane in a round-bottom flask.
- Cool the solution to 0°C and add pyridine.
- Slowly add a solution of the freshly prepared (R)-(-)-2-octyl chloroformate in dichloromethane.
- Stir the reaction at room temperature and monitor its completion by thin-layer chromatography (TLC).
- Upon completion, wash the reaction mixture with 1 M HCl, saturated sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.





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